N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide
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Overview
Description
“N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide” is a chemical compound1. However, the specific details about this compound are not readily available in the search results.
Synthesis Analysis
The synthesis of “N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide” is not explicitly mentioned in the search results. Therefore, I am unable to provide a detailed synthesis analysis1.Molecular Structure Analysis
The molecular structure of “N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide” is not provided in the search results1.
Chemical Reactions Analysis
The specific chemical reactions involving “N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide” are not mentioned in the search results1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide” are not explicitly mentioned in the search results1.
Scientific Research Applications
Synthetic Chemistry and Drug Development
In synthetic chemistry, compounds similar to "N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide" serve as key intermediates in the synthesis of complex molecules. For example, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is crucial in the preparation of premafloxacin, highlighting the role of such compounds in developing antibiotics for veterinary use (T. Fleck et al., 2003). This demonstrates the significance of advanced synthetic routes in drug development, especially for addressing pathogens of veterinary importance.
Molecular Biology and Enzyme Inhibition
In molecular biology, specific compounds structurally related to "N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide" have been identified to possess enzymatic inhibition properties. For instance, the study by Yu-Ming Chung et al. (2013) on the histone deacetylase inhibitor suberoylanilide hydroxamic acid shows its influence on fungal metabolite profiles, leading to the isolation of anti-inflammatory compounds (Yu-Ming Chung et al., 2013). Such insights are pivotal for developing new therapeutic agents with anti-inflammatory properties.
Pharmacology and Drug Mechanism Studies
In pharmacology, the analysis of compounds with functionalities similar to "N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide" aids in understanding drug mechanisms. For example, studies on cytochrome P450 enzymes, as discussed by S. Bae et al. (2008), provide valuable information on how specific compounds are metabolized in the human body, offering clues to their pharmacokinetics and potential drug interactions (S. Bae et al., 2008).
Safety And Hazards
The safety and hazards associated with “N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide” are not specified in the search results1.
Future Directions
The future directions for the research and application of “N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide” are not mentioned in the search results1.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.
properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-12(2)15(18)16-11-13-7-9-17(10-8-13)14-5-3-4-6-14/h12-14H,3-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSZNAIYCVAYAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1CCN(CC1)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide |
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